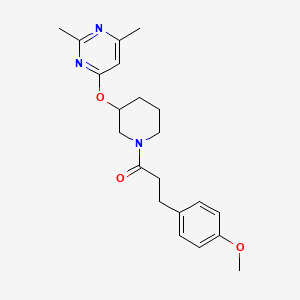
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
The exact mass of the compound 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Novel compounds derived from similar structural frameworks have been synthesized and evaluated for their biological activities. For instance, compounds with modifications on the pyrimidine and piperidine moieties have been investigated for their analgesic and anti-inflammatory activities, showing promising results in inhibiting cyclooxygenase enzymes and providing protection in analgesic models (Abu‐Hashem et al., 2020). This suggests the potential of similar structures, including the compound , in the development of new therapeutic agents targeting inflammation and pain.
Antifungal and Antimicrobial Properties
Derivatives of pyrimidines, when modified at certain positions, have shown significant antifungal and antimicrobial properties. A study on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives revealed their effectiveness against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). This indicates the potential of the compound for applications in antifungal treatments, given its structural similarity.
Anticonvulsant Properties
Compounds bearing resemblance in structure to "1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one" have been explored for their anticonvulsant properties. Specifically, derivatives of pyridazines, triazines, and pyrimidines substituted with tertiary amino groups have been studied for their efficacy in anticonvulsant applications, with structural and electronic properties playing a significant role in their activity (Georges et al., 1989). This suggests the potential for the compound to be explored in neurological disorders treatment.
Insecticidal Activity
Pyridine derivatives similar in structure to the compound have been synthesized and tested for their insecticidal activity, particularly against pests like the cowpea aphid. Some derivatives showed significant activity, outperforming established insecticides in some cases (Bakhite et al., 2014). This indicates potential agricultural applications for similar compounds, including the one , as novel insecticides.
properties
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15-13-20(23-16(2)22-15)27-19-5-4-12-24(14-19)21(25)11-8-17-6-9-18(26-3)10-7-17/h6-7,9-10,13,19H,4-5,8,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTZXTGTYBGENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2512965.png)
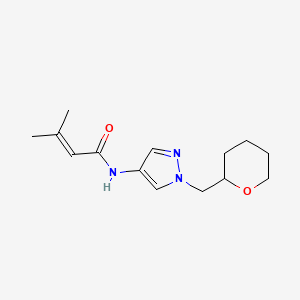

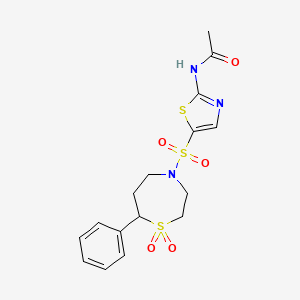


![2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2512974.png)
![N-(3,4-dimethoxybenzyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2512976.png)
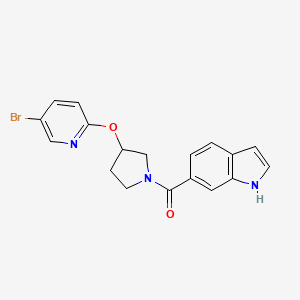
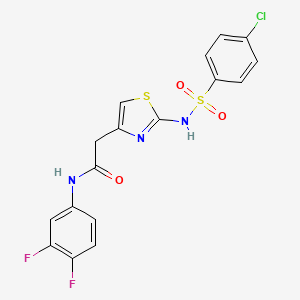
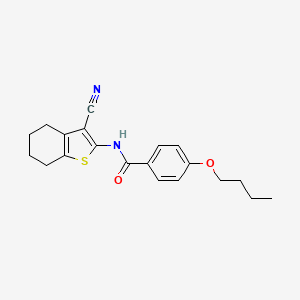

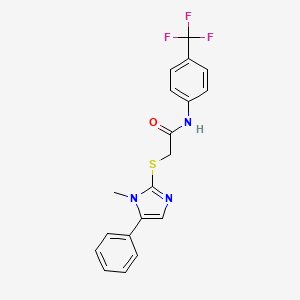
![N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine](/img/structure/B2512987.png)